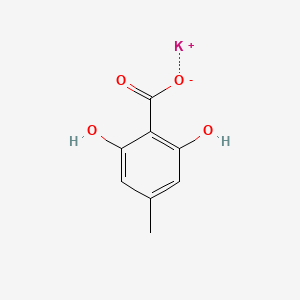
2,6-Dihydroxy-4-methylbenzoic acid potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dihydroxy-4-methylbenzoic acid potassium salt is an organic compound with the molecular formula C8H7KO4 It is a potassium salt derivative of 2,6-dihydroxy-4-methylbenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-4-methylbenzoic acid potassium salt typically involves the neutralization of 2,6-dihydroxy-4-methylbenzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water, and potassium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt in solid form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dihydroxy-4-methylbenzoic acid potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ethers or esters of the original compound.
Applications De Recherche Scientifique
2,6-Dihydroxy-4-methylbenzoic acid potassium salt has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the formulation of certain industrial products, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,6-Dihydroxy-4-methylbenzoic acid potassium salt involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can donate hydrogen atoms, acting as antioxidants. This property allows the compound to neutralize free radicals and reduce oxidative stress. Additionally, the compound can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2,6-Dihydroxy-4-methylbenzoic acid potassium salt can be compared with other similar compounds, such as:
Sodium;2,6-dihydroxy-4-methylbenzoate: Similar in structure but with sodium instead of potassium.
2,6-Dihydroxy-4-methylbenzoic acid: The parent acid form of the compound.
Methyl 2,6-dihydroxy-4-methylbenzoate: An ester derivative of the compound.
Uniqueness
This compound is unique due to its potassium salt form, which can influence its solubility, reactivity, and biological activity compared to its sodium or ester counterparts.
Propriétés
Formule moléculaire |
C8H7KO4 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
potassium;2,6-dihydroxy-4-methylbenzoate |
InChI |
InChI=1S/C8H8O4.K/c1-4-2-5(9)7(8(11)12)6(10)3-4;/h2-3,9-10H,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
XWJWWUCRBWRHHW-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C(=C1)O)C(=O)[O-])O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















